

Application Notes and Protocols for CPT-157633

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Compound of Interest

Compound Name: CPT-157633

Cat. No.: B8144457

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Topic: **CPT-157633** Solubility and Solvent Preparation For: Researchers, scientists, and drug development professionals.

Introduction

CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that functions as a potent and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4][5] Inhibition of PTP1B by compounds like **CPT-157633** has been shown to enhance insulin sensitivity and alleviate glucose intolerance.[1][6] For instance, in rat models, **CPT-157633** administration has been demonstrated to reduce hypothalamic inflammation and glucose intolerance.[7] These application notes provide detailed information on the solubility, preparation of solutions, and experimental protocols for **CPT-157633**.

Physicochemical Properties

The fundamental properties of **CPT-157633** are summarized below.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ BrF ₂ N ₂ O ₆ PS
Molecular Weight	465.20 g/mol
CAS Number	888213-72-7
Appearance	White to off-white solid powder
LogP	0.1
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	9

Data sourced from InvivoChem and MedchemExpress.[\[1\]](#)[\[7\]](#)

Solubility Data

The solubility of **CPT-157633** in various solvents is crucial for the design of both in vitro and in vivo experiments.

Table 1: In Vitro Solubility

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	200 mg/mL	429.92 mM	Requires sonication. Use newly opened, hygroscopic DMSO for best results. [1] [6]
Water (H ₂ O)	100 mg/mL	214.96 mM	Requires sonication. [1] [6]

Table 2: In Vivo Formulation Solubility

Formulation Components (v/v)	Final Concentration	Resulting Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 5 mg/mL (10.75 mM)	Clear Solution[6][7]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (10.75 mM)	Clear Solution[6][7]
10% DMSO + 90% Corn Oil	≥ 5 mg/mL (10.75 mM)	Clear Solution[6][7]

Experimental Protocols

Accurate and reproducible preparation of **CPT-157633** solutions is essential for reliable experimental outcomes.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol details the preparation of stock solutions for in vitro use or for dilution into final experimental media or in vivo vehicles.

Materials:

- **CPT-157633** powder
- Anhydrous DMSO or sterile deionized water
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **CPT-157633** powder using an analytical balance.

- Add the appropriate volume of solvent (DMSO or water) to achieve the target concentration (e.g., for a 200 mg/mL solution in DMSO, add 5 μ L of DMSO to 1 mg of **CPT-157633**).
- Vortex the solution thoroughly for 1-2 minutes.
- Place the vial in an ultrasonic bath and sonicate until the solute is completely dissolved.^{[1][6]} For hygroscopic solvents like DMSO, ensure it is newly opened to maximize solubility.^[1]
- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of In Vivo Formulations

The following protocols provide step-by-step instructions for preparing ready-to-use solutions for animal studies, based on a starting stock solution (e.g., 50 mg/mL in DMSO). The solvents must be added sequentially as described.^{[6][7]}

A. Formulation with PEG300 and Tween-80

- Prepare a 50 mg/mL stock solution of **CPT-157633** in DMSO.
- In a sterile tube, add 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly until the solution is homogenous.^[7]
- Add 50 μ L of Tween-80 and mix again until clear.^[7]
- Add 450 μ L of saline to reach a final volume of 1 mL. Mix until the final solution is clear.^[7] This yields a ≥ 5 mg/mL working solution.

B. Formulation with SBE- β -CD

- Prepare a 50 mg/mL stock solution of **CPT-157633** in DMSO.
- Prepare a 20% SBE- β -CD solution in saline.
- In a sterile tube, add 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.^[7]

- Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.

C. Formulation with Corn Oil

- Prepare a 50 mg/mL stock solution of **CPT-157633** in DMSO.
- In a sterile tube, add 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 900 μ L of corn oil.[\[7\]](#)
- Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.

Protocol 3: Representative In Vitro PTP1B Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of **CPT-157633** against PTP1B using a colorimetric substrate. **CPT-157633** has been characterized as a competitive inhibitor of PTP1B using the substrate para-nitrophenyl phosphate (pNPP).[\[2\]](#)

Materials:

- Recombinant human PTP1B enzyme
- **CPT-157633**
- para-Nitrophenyl phosphate (pNPP)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- 96-well microplate
- Microplate reader

Procedure:

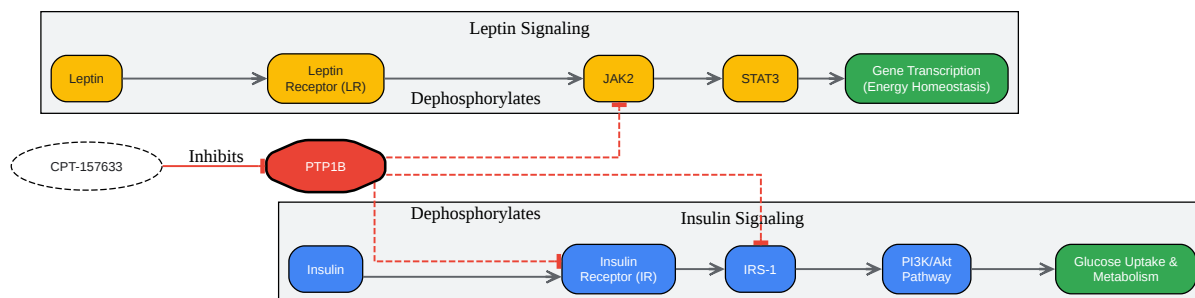
- **Compound Preparation:** Prepare a serial dilution of **CPT-157633** in the assay buffer to test a range of concentrations.
- **Enzyme Reaction:**
 - To each well of a 96-well plate, add 50 μ L of the **CPT-157633** dilution (or buffer for control wells).
 - Add 25 μ L of recombinant PTP1B enzyme solution to each well.
 - Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add 25 μ L of the pNPP substrate solution to each well to start the reaction.
- **Incubation:** Incubate the plate at 37°C for 30 minutes. The PTP1B enzyme will dephosphorylate pNPP, producing a yellow product (para-nitrophenol).
- **Read Absorbance:** Measure the absorbance at 405 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each **CPT-157633** concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

PTP1B is a non-receptor protein tyrosine phosphatase that dephosphorylates and thereby inactivates key signaling proteins. **CPT-157633** inhibits PTP1B, leading to enhanced signaling downstream of the insulin and leptin receptors.

PTP1B in Insulin and Leptin Signaling

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3][8] This action dampens the downstream PI3K-Akt pathway, which is crucial for glucose uptake and metabolism.[8] Similarly, PTP1B attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[5][9] By inhibiting PTP1B, **CPT-157633** prevents this dephosphorylation, thus promoting insulin and leptin sensitivity.

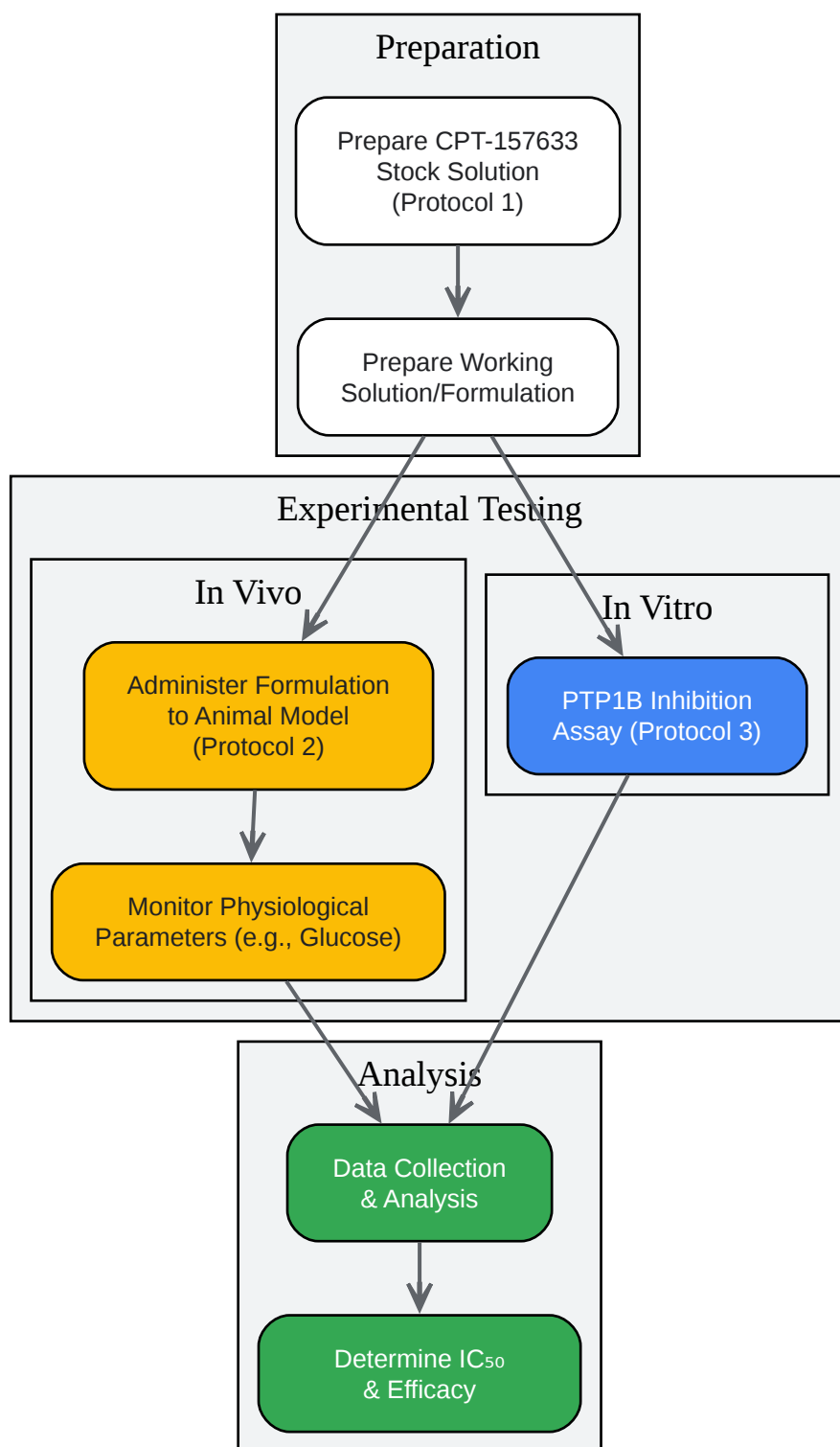


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Caption: **CPT-157633** inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating **CPT-157633**, from initial solution preparation to final data analysis in both in vitro and in vivo settings.



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Caption: General experimental workflow for the evaluation of **CPT-157633**.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **CPT-157633**.

- Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.^[7] Keep in a sealed container, protected from moisture.^[7]
- In Solvent:
 - Store stock solutions at -80°C for up to 6 months.^{[1][6]}
 - Store stock solutions at -20°C for up to 1 month.^{[1][6]}
 - It is recommended to aliquot stock solutions to prevent inactivation due to repeated freeze-thaw cycles.^[1]

Disclaimer: These protocols are for reference only. Researchers should optimize them based on their specific experimental setup and requirements. MedChemExpress (MCE) and InvivoChem have not independently confirmed the accuracy of all referenced methods.^{[1][6][7]}

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